2-chloro-1-{1-[3-chloro-4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one
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Description
2-chloro-1-{1-[3-chloro-4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one is a useful research compound. Its molecular formula is C15H13Cl2F2NO2 and its molecular weight is 348.17. The purity is usually 95%.
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Biological Activity
2-Chloro-1-{1-[3-chloro-4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one (CAS No. 785792-25-8) is a synthetic compound belonging to the class of pyrrole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H13Cl2F2NO2, with a molecular weight of 348.17 g/mol. The structure features a pyrrole ring substituted with various functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C15H13Cl2F2NO2 |
Molecular Weight | 348.17 g/mol |
CAS Number | 785792-25-8 |
Purity | Not specified |
Biological Activity Overview
Research indicates that compounds containing pyrrole moieties exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of this compound can be summarized as follows:
Anti-inflammatory Effects
Pyrrole derivatives are known to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The incorporation of halogenated phenyl groups in the structure may enhance these effects through increased lipophilicity and receptor binding affinity.
Antimicrobial Properties
The antimicrobial activity of related pyrrole compounds has been documented, indicating that this compound may also exhibit similar properties. Studies on related compounds have shown effectiveness against various bacterial strains and fungi.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of new compounds. In the case of this compound, modifications to the pyrrole ring and substitution patterns on the phenyl group can significantly influence its pharmacological profile.
Key SAR Insights:
- Halogen Substitution: The presence of chlorine and fluorine atoms may enhance binding affinity to biological targets.
- Pyrrole Ring Modifications: Alterations in the pyrrole structure can affect stability and reactivity.
- Alkyl Substituents: The dimethyl groups contribute to lipophilicity, potentially improving membrane permeability.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research provides valuable insights into its potential applications:
- Anticancer Studies: A study on similar pyrrole derivatives demonstrated their ability to inhibit BRAF(V600E) kinase activity in melanoma cells, suggesting a pathway for further exploration in cancer therapy.
- Inflammation Models: Pyrrole-based compounds have shown efficacy in reducing inflammation in animal models by downregulating TNF-alpha and IL-6 levels.
- Antimicrobial Testing: Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, yielding promising results that warrant further investigation into this compound’s antimicrobial potential.
Properties
IUPAC Name |
2-chloro-1-[1-[3-chloro-4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2F2NO2/c1-8-5-11(13(21)7-16)9(2)20(8)10-3-4-14(12(17)6-10)22-15(18)19/h3-6,15H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMWRPDTEHZNQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)OC(F)F)Cl)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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